Metaproterenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOINURANNBYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048529 | |
| Record name | Metaproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Orciprenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.7mg/L, 6.92e+00 g/L | |
| Record name | Orciprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orciprenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
586-06-1 | |
| Record name | Metaproterenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orciprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orciprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | metaproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metaproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orciprenaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAPROTERENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QOG569E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Orciprenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 °C | |
| Record name | Orciprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orciprenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Pharmacology of Metaproterenol
Adrenergic Receptor Interactions
Metaproterenol acts as a beta-adrenergic agonist, with a primary focus on the beta-2 adrenergic receptor subtype. drugbank.comwikipedia.org
Beta-2 Adrenergic Receptor Agonism
This compound is characterized as a moderately selective agonist of the beta-2 adrenergic receptor. drugbank.comwikipedia.orgncats.io Its stimulatory effects are observed on beta-2 receptors located in the smooth muscle of the lungs, uterus, and the vasculature supplying skeletal muscle. drugbank.comwikipedia.orgncats.iopediatriconcall.com
Receptor Binding Affinity and Selectivity Profile
This compound functions as a selective beta-2 adrenergic receptor agonist. scbt.com Its binding to this receptor initiates a cascade of G-protein coupled signaling events. scbt.com this compound is described as a moderately selective beta(2)-adrenergic agonist. ncats.iopediatriconcall.com
Preferential Effect on Beta-2 Receptors relative to Isoproterenol (B85558)
This compound is considered a moderately selective beta-2 agonist, whereas isoproterenol is a non-selective agonist of both beta-1 and beta-2 adrenergic receptors. wikipedia.orgclevelandclinic.org Chemically, this compound is a resorcinol (B1680541) analogue derived from isoproterenol. uobasrah.edu.iqump.edu.pl The substitution of the catechol moiety in isoproterenol with a resorcinol structure in this compound is a key factor contributing to its enhanced beta-2 selectivity. uobasrah.edu.iq However, some clinical investigations comparing this compound, fenoterol (B1672521), isoproterenol, and epinephrine (B1671497) in asthmatic patients have indicated a lack of clear evidence for superior beta-2 receptor selectivity of this compound and fenoterol compared to isoproterenol. nih.govohsu.edu These studies noted comparable bronchodilating effects among this compound, fenoterol, and isoproterenol, but observed significantly more pronounced inotropic, chronotropic, and hypokalemic effects with this compound and fenoterol than with isoproterenol and epinephrine. nih.gov
Minimal Alpha-Adrenergic Receptor Activity
This compound exhibits minimal to no significant activity at alpha-adrenergic receptors. drugbank.comwikipedia.orgncats.iopediatriconcall.com
Presence and Function of Beta-2 Receptor Subpopulations in Cardiac Tissue
Beta-2 adrenergic receptors are present in cardiac tissue, although the beta-1 subtype is the predominant form in the heart, particularly on cardiomyocytes, where it plays a crucial role in regulating contractility, growth, and survival. researchgate.netrevespcardiol.org Beta-2 receptors are also found on other cell types within the heart, including immune cells, endothelial cells, and fibroblasts. researchgate.net Research has demonstrated high expression of beta-2 receptors on cardiac fibroblasts isolated from neonatal rats and adult mice, with minimal levels of the beta-1 subtype detected in these cells. researchgate.net Stimulation of beta-2 adrenergic receptors has been shown to induce autophagy in cardiac fibroblasts, a process that may contribute to mitigating the adverse effects of elevated adrenergic stimulation on cardiac fibrosis. researchgate.net Subpopulations of beta-adrenergic receptors are present in both nonfailing and failing human ventricular myocardium, and both beta-1 and beta-2 subtypes are coupled to myocardial contraction. acs.org
Downstream Signaling Pathways
The pharmacological actions of beta-adrenergic agonists, including this compound, are mediated, at least in part, by the stimulation of intracellular adenylyl cyclase via beta-adrenergic receptors. drugbank.comnih.govwikipedia.org This enzyme facilitates the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). drugbank.comnih.govwikipedia.org Elevated intracellular levels of cAMP lead to the relaxation of bronchial smooth muscles and inhibit the release of inflammatory mediators from mast cells, which are involved in immediate hypersensitivity reactions. drugbank.comwikipedia.orgnih.gov this compound's interaction with beta-2 receptors activates adenylate cyclase, thereby increasing cAMP production, which in turn causes the relaxation of bronchial smooth muscle fibers and results in bronchodilation. patsnap.com The increase in cAMP levels activates protein kinase A (PKA), an enzyme that phosphorylates various target proteins within the cell, ultimately inhibiting smooth muscle contraction mechanisms and promoting relaxation. patsnap.com While the classical understanding of beta-2 adrenergic receptor signaling involves selective coupling to Gαs to activate adenylyl cyclase pathways, more recent studies suggest that the beta-2 receptor may exhibit dual coupling to both Gαs and Gαi proteins. physiology.org This dual coupling mechanism has been observed in cardiac muscle and, more recently, in skeletal muscle. physiology.org Beta-adrenergic receptors are known to couple predominantly with Gαs and Gαi isoforms to initiate downstream effector pathways, including adenylyl cyclase, transmembrane protein kinases, and phospholipases. physiology.org Furthermore, the recruitment of arrestins following beta-2 receptor activation contributes to the activation of MAPK pathways, with arrestins serving as scaffolding proteins for the activation of various signaling networks, such as the phosphorylation of Erk1/2, JNK, or p38 MAPK, as well as other kinases including phosphoinositide 3-kinase (PI-3-kinase) and Akt. nih.gov
Activation of Adenylate Cyclase and Cyclic AMP (cAMP) Generation
This compound functions as an agonist at β2ARs, which are G protein-coupled receptors. wikipedia.orgpatsnap.comdrugbank.comwikipedia.org Upon binding of this compound, the receptor undergoes a conformational change that activates the stimulatory G protein (Gs). wikipedia.orgbiorxiv.org The activated Gs alpha subunit then dissociates and interacts with adenylate cyclase, an enzyme located on the inner side of the plasma membrane. wikipedia.orgbiorxiv.orgwikipedia.org This interaction stimulates adenylate cyclase activity, catalyzing the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) within the cell. wikipedia.orgpatsnap.compatsnap.comncats.iodrugbank.compediatriconcall.comwikipedia.orgwikipedia.orgnih.govmims.combasicmedicalkey.comnih.govnih.gov The resulting increase in intracellular cAMP concentration is a key second messenger that mediates many of the downstream effects of this compound. drugbank.compediatriconcall.comwikipedia.orgdoctorlib.org
Research findings consistently demonstrate this mechanism across various studies. For instance, studies on red blood cells have shown that this compound, as a selective β2-adrenomimetic, influences red blood cell deformability via stimulation of Gs-protein/adenylyl cyclase activity, leading to an increase in intracellular cAMP concentration. nih.gov
cAMP-Mediated Intracellular Events
Elevated levels of intracellular cAMP triggered by this compound binding to β2ARs lead to the activation of protein kinase A (PKA), also known as cAMP-dependent protein kinase. patsnap.comwikipedia.orgnih.gov PKA is a crucial enzyme that phosphorylates various target proteins within the cell, thereby modulating their activity and initiating a range of cellular responses. patsnap.comnih.gov
One of the most significant consequences of increased intracellular cAMP and subsequent PKA activation in bronchial smooth muscle cells is muscle relaxation. wikipedia.orgpatsnap.compatsnap.comdrugbank.commedscape.comwikipedia.orgnih.govmims.comnih.gov PKA phosphorylates several proteins involved in smooth muscle contraction, including myosin light-chain kinase (MLCK). Phosphorylation of MLCK inhibits its activity, reducing the phosphorylation of myosin light chains, which are essential for the interaction between actin and myosin filaments and subsequent muscle contraction. wikipedia.orgnih.gov Additionally, increased cAMP can influence intracellular calcium levels, further contributing to muscle relaxation. nih.gov This biochemical cascade ultimately leads to the dilation of bronchial airways, alleviating bronchospasm. patsnap.compatsnap.comdrugbank.commims.commedicaldialogues.in
Increased intracellular cAMP levels also play a role in modulating the activity of inflammatory cells, particularly mast cells. wikipedia.orgdrugbank.comnih.govbasicmedicalkey.comdoctorlib.orgpharmacology2000.com Elevated cAMP is associated with the inhibition of the release of mediators of immediate hypersensitivity from various cells, including mast cells. wikipedia.orgdrugbank.com These mediators, such as histamine (B1213489) and leukotrienes, contribute to bronchoconstriction, edema, and inflammation in respiratory conditions like asthma. By increasing cAMP, this compound helps to stabilize mast cells and reduce the release of these pro-inflammatory substances. wikipedia.orgdrugbank.comnih.govbasicmedicalkey.comdoctorlib.orgpharmacology2000.com
Beta-Arrestin2 and IκBα Interaction Modulation
Recent research has explored the role of beta-arrestin2 in the cellular effects of beta-adrenergic agonists, including this compound. Studies have shown that beta-arrestin2 can interact with IκBα, an inhibitor protein that sequesters nuclear factor-kappa B (NF-κB) in the cytoplasm. nih.govrug.nlnih.govscience.gov In certain cell types, such as THP-1 cells and bone marrow macrophages, exposure to high glucose can decrease beta-arrestin2 expression and its interaction with IκBα, leading to increased phosphorylation and degradation of IκBα and subsequent NF-κB activation. nih.gov this compound has been shown to enhance beta-arrestin2 expression and its interaction with IκBα in these cells. nih.govrug.nlnih.govscience.govchemsrc.com This modulation of the beta-arrestin2/IκBα interaction contributes to the downstream effects of this compound on inflammatory pathways. nih.govrug.nl
Nuclear Factor-kappa B (NF-κB) Downregulation Mechanisms
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in the regulation of numerous genes, including those encoding pro-inflammatory cytokines and mediators. nih.govplos.orgmdpi.com Its activation plays a central role in inflammatory responses. nih.gov The interaction between beta-arrestin2 and IκBα is a regulatory mechanism for the NF-κB pathway; when IκBα is bound to NF-κB, it prevents NF-κB from translocating to the nucleus and activating gene transcription. nih.gov
As mentioned above, this compound has been observed to enhance beta-arrestin2 and its interaction with IκBα. nih.govrug.nlnih.govscience.govchemsrc.com This enhanced interaction is linked to the downregulation of NF-κB activation. nih.govchemsrc.com By promoting the interaction between beta-arrestin2 and IκBα, this compound can stabilize IκBα, preventing its degradation and thus maintaining NF-κB in an inactive state in the cytoplasm. nih.gov This mechanism contributes to the anti-inflammatory effects of this compound by reducing the transcription of NF-κB-dependent inflammatory genes. nih.govnih.gov Studies using siRNA to knockdown beta-arrestin2 have further supported its role in mediating the inhibitory effects of beta-2 adrenergic agonists on NF-κB activation and inflammatory cytokine production. nih.govscience.gov
Anti-Inflammatory Properties of this compound
Beyond its primary bronchodilatory action, this compound possesses anti-inflammatory properties. patsnap.comdrugbank.comnih.govrug.nlnih.govscience.govchemsrc.complos.orgnih.govfrontiersin.org These properties are, at least in part, mediated through the modulation of intracellular signaling pathways discussed above, particularly the cAMP-PKA pathway and the beta-arrestin2/IκBα/NF-κB axis.
The increase in intracellular cAMP contributes to anti-inflammatory effects by inhibiting the release of inflammatory mediators from cells like mast cells. wikipedia.orgdrugbank.comnih.govbasicmedicalkey.comdoctorlib.orgpharmacology2000.com Furthermore, the ability of this compound to enhance beta-arrestin2 interaction with IκBα and subsequently downregulate NF-κB activation directly impacts the production of pro-inflammatory cytokines such as TNF-α, MCP-1, and IL-1β. nih.govscience.govchemsrc.com Research findings indicate that this compound can significantly inhibit the production of these mediators in activated macrophages. nih.govchemsrc.com
Studies have also investigated the effects of this compound on other aspects of inflammatory responses. For example, inhaled this compound has been shown to inhibit phorbol (B1677699) ester-stimulated superoxide (B77818) production by human airway inflammatory cells obtained by bronchoalveolar lavage. nih.gov This suggests a role in reducing oxidative stress, another component of inflammation. nih.gov
While the bronchodilatory effect is the most prominent clinical outcome, the molecular and cellular actions of this compound on inflammatory pathways highlight its multifaceted pharmacological profile.
Data Table: Selected Molecular Interactions and Effects of this compound
| Interaction/Effect | Mechanism Involved | Observed Outcome | Relevant Section |
| Binding to Beta-2 Adrenergic Receptor | Agonist action | Receptor activation | 2.1.2.1 |
| Activation of Adenylate Cyclase | Gs protein coupling | Increased conversion of ATP to cAMP | 2.1.2.1 |
| Increased Intracellular cAMP | Adenylate Cyclase activity | Activation of Protein Kinase A (PKA) | 2.1.2.2 |
| PKA-mediated Phosphorylation | Downstream effect of cAMP | Inhibition of MLCK, modulation of calcium levels | 2.1.2.2.1 |
| Relaxation of Bronchial Smooth Muscle | Reduced MLCK activity, altered calcium signaling | Bronchodilation | 2.1.2.2.1 |
| Inhibition of Inflammatory Mediator Release | Elevated cAMP in inflammatory cells | Reduced release of histamine, leukotrienes, etc. from mast cells | 2.1.2.2.2 |
| Enhanced Beta-Arrestin2 / IκBα Interaction | Modulation of protein-protein interaction | Stabilization of IκBα | 2.1.2.3 |
| Downregulation of NF-κB Activation | Stabilization of IκBα | Reduced transcription of pro-inflammatory genes | 2.1.2.4 |
| Inhibition of Pro-inflammatory Cytokine Production | NF-κB downregulation | Reduced TNF-α, MCP-1, IL-1β levels | 2.1.2.4, 2.2 |
| Inhibition of Superoxide Production | Modulation of inflammatory cell activity | Reduced oxidative stress | 2.2 |
Investigation of Anti-inflammatory Mechanisms
Research has explored the mechanisms by which this compound exerts its anti-inflammatory effects. These mechanisms involve interactions with β2ARs on various inflammatory cells, leading to the modulation of signaling pathways and the suppression of pro-inflammatory mediator production. patsnap.comnih.gov
Studies have shown that this compound treatment can enhance the expression of β-arrestin2 and its interaction with IκBα in certain cell types, such as high glucose-induced THP-1 cells and bone marrow macrophages. medchemexpress.comtargetmol.cnnih.gov This interaction is linked to the downregulation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the expression of numerous pro-inflammatory genes. medchemexpress.comtargetmol.cnnih.govfrontiersin.org By inhibiting NF-κB activation, this compound can attenuate inflammatory responses. nih.govfrontiersin.org
Furthermore, β2AR agonists, including this compound, have been shown to inhibit the production of superoxide, a reactive oxygen species, by human airway inflammatory cells obtained via bronchoalveolar lavage. nih.gov This suggests that suppression of oxidant production by these cells may be a significant mechanism contributing to the anti-inflammatory effects of β2AR agonists. nih.gov
Another proposed mechanism involves the potential of β2AR agonists to increase the expression of mitogen-activated protein kinase phosphatase 1 (MKP-1). plos.org MKP-1 is a phosphatase that can inhibit the activity of p38 MAPK and, in some cells, JNK, both of which are involved in the production of inflammatory cytokines. plos.org By increasing MKP-1 expression, this compound may indirectly suppress inflammatory gene expression and attenuate the inflammatory response. plos.org
Role in Macrophage Activation Inhibition and Pro-inflammatory Response Attenuation
This compound plays a role in inhibiting macrophage activation and attenuating pro-inflammatory responses, particularly in conditions involving heightened inflammation. targetmol.cnnih.gov Macrophages are crucial immune cells that contribute significantly to inflammatory processes through the release of various pro-inflammatory mediators. frontiersin.org
Studies in high glucose-induced THP-1 cells and bone marrow macrophages have demonstrated that this compound treatment leads to the downregulation of NF-κB. medchemexpress.comtargetmol.cnnih.gov This effect is associated with enhanced β-arrestin2 expression and its interaction with IκBα, ultimately reducing NF-κB activation. medchemexpress.comtargetmol.cnnih.gov The inhibition of NF-κB in macrophages is critical for attenuating the transcription and production of pro-inflammatory cytokines and chemokines. nih.govfrontiersin.org
In vivo studies using Zucker diabetic fatty rats have shown that this compound treatment attenuates monocyte activation and reduces pro-inflammatory and pro-fibrotic responses in the kidneys and heart. medchemexpress.comtargetmol.cnmedchemexpress.com These findings suggest that this compound may have protective effects against complications associated with chronic inflammatory states by modulating the activity of monocytes and macrophages. medchemexpress.commedchemexpress.com
Pharmacokinetic Research of Metaproterenol
Absorption and Bioavailability Studies
Following oral administration, metaproterenol is well absorbed from the gastrointestinal tract. pdr.netyoutube.com However, it undergoes extensive first-pass metabolism in the liver and potentially the gut wall. pdr.netyoutube.compsu.edu This significant first-pass effect results in relatively low oral bioavailability. Studies in humans have indicated that, on average, less than 10% of the orally administered drug is absorbed intact. wikidoc.orgdrugs.com Another source suggests an oral bioavailability of 40%. pdr.netnih.govdrugbank.comwikipedia.orgmedicaldialogues.in
For inhaled administration, approximately 3% of the actuated dose is absorbed intact through the lungs. rxlist.comdrugs.com
Research utilizing a stable isotope approach in normal male volunteers studied the relative bioavailability of a 10-mg this compound sulfate (B86663) tablet compared to an oral solution. The bioavailability of the tablet formulation relative to the oral solution was found to be 92% ± 9%. nih.gov Peak plasma concentrations following oral administration ranged from 2.2 to 13 ng/mL, occurring between 0.75 and 3.0 hours. nih.gov
Biotransformation and Metabolic Pathways
This compound undergoes significant biotransformation in the body. The primary metabolic pathway involves conjugation. psu.edudrugs.com
Role of Hepatic and Gastrointestinal Metabolism
This compound is extensively metabolized by the liver and the gastrointestinal tract. pdr.netdrugbank.comwikem.org Studies involving patients with porto-caval shunts (bypassing the liver) showed a similar metabolic pattern to that of normal patients, suggesting that the gut wall plays a significant role in this metabolism. psu.edu This extensive metabolism in the gut wall contributes to the observed first-pass effect after oral administration. psu.edu
Identification of Major Metabolites (e.g., this compound-3-O-sulfate)
The major metabolite of this compound identified in humans is the polar sulfate conjugate, this compound-3-O-sulfate. wikidoc.orgdrugs.comdrugbank.comrxlist.comdrugs.com This metabolite is primarily formed in the gastrointestinal tract. wikidoc.orgdrugbank.comrxlist.comdrugs.com An acid conjugate of this compound has been isolated and suggested to be a sulfate conjugate based on its chromatographic behavior and lability. psu.edu Enzymatic hydrolysis of urine specimens has been used in the identification of this metabolite. psu.edu
Investigation of Catechol-O-methyltransferase (COMT) Metabolism Absence
This compound is not metabolized by the enzyme catechol-O-methyltransferase (COMT). psu.eduwikidoc.orgdrugs.comdrugbank.comrxlist.comdrugs.comtestcatalog.org This is attributed to its resorcinol (B1680541) ring structure, which differs from the catechol ring system found in compounds that are substrates for COMT, such as isoproterenol (B85558). psu.eduuobasrah.edu.iq The absence of COMT metabolism is a key characteristic that contributes to this compound's pharmacokinetic profile. uobasrah.edu.iq
Excretion Mechanisms and Conjugation Research
This compound is primarily excreted in the urine. pdr.netwikem.org The main form in which it is excreted is as conjugated metabolites. pdr.netwikidoc.orgdrugbank.commedicaldialogues.inwikem.org Specifically, it is excreted primarily as the polar sulfate conjugate, this compound-3-O-sulfate. wikidoc.orgdrugs.com While some sources mention excretion mainly as glucuronide conjugates pdr.netyoutube.commedicaldialogues.in, other research indicates that glucuronide conjugates have not been isolated to date wikidoc.orgdrugs.comdrugbank.comrxlist.comdrugs.com. Approximately 40% of the administered radioactivity has been found to be excreted in the urine following oral administration of tritiated this compound. psu.edu Another study indicated that 10.7% ± 2.5% of administered radioactivity was excreted in urine over a 72-hour period following administration of a sustained-release form of this compound sulfate. ebi.ac.uk The renal clearance of this compound has been reported to be between 133-158 mL/min, which slightly exceeds the glomerular filtration rate in humans. nih.gov
Here is a summary of key pharmacokinetic data for this compound:
| Parameter | Value(s) | Route of Administration | Source(s) |
| Oral Bioavailability | < 10% (intact drug) | Oral | wikidoc.orgdrugs.com |
| 40% | Oral | pdr.netnih.govdrugbank.comwikipedia.orgmedicaldialogues.in | |
| Inhaled Absorption (intact) | ~3% of actuated dose | Inhalation | rxlist.comdrugs.com |
| Peak Plasma Concentration (Oral) | 2.2 - 13 ng/mL | Oral | nih.gov |
| Time to Peak Plasma Conc. (Oral) | 0.75 - 3.0 hours | Oral | nih.gov |
| Half-life | 6 hours | Oral, Inhalation | pdr.netdrugbank.comwikipedia.orgwikem.org |
| 2.1 hours (terminal harmonic mean) | Oral | nih.gov | |
| Primary Excretion Route | Urine | Systemic | pdr.netwikem.org |
| Major Metabolite | This compound-3-O-sulfate | Systemic | wikidoc.orgdrugs.comdrugbank.comrxlist.comdrugs.com |
Pharmacodynamic Research of Metaproterenol
Bronchodilatory Effects and Respiratory System Physiology
The primary therapeutic application of metaproterenol is as a bronchodilator for the management of reversible bronchospasm associated with conditions such as asthma, bronchitis, and emphysema. patsnap.comwikidoc.org Research has investigated its impact on various aspects of respiratory mechanics and physiology.
Modulation of Airway Resistance and Dynamic Compliance
Studies have demonstrated that this compound significantly influences key parameters of lung mechanics, specifically pulmonary resistance (RL) and dynamic compliance (Cdyn). In mechanically ventilated newborn infants with chronic lung disease, nebulized administration of this compound led to significant decreases in pulmonary resistance and significant increases in dynamic compliance. capes.gov.brnih.gov These findings suggest that bronchospasm contributes substantially to high pulmonary resistance in such infants and that this compound can be beneficial. capes.gov.brnih.gov Similarly, in patients with acute respiratory distress syndrome (ARDS), aerosolized this compound significantly reduced airflow resistance across the lungs (RL) and increased dynamic compliance (Cdyn). nih.gov This indicates that increased airflow resistance in ARDS is substantially reversed by this compound, suggesting that abnormalities in RL are at least partially attributable to bronchospasm. nih.gov In apparently healthy smokers, inhalation of this compound partially reversed the increase in respiratory system resistance and the increase in frequency dependence of compliance observed after smoking a single cigarette. tandfonline.com Furthermore, in subjects with spinal cord injury, inhaled this compound sulfate (B86663) resulted in significant increases in specific airway conductance (sGaw), a measure reflecting changes in airway caliber and thus bronchodilation. nih.gov
The observed effects on airway resistance and dynamic compliance highlight this compound's capacity to relax bronchial smooth muscle and improve the mechanical properties of the lungs, facilitating airflow.
Interactive Table 1: Effects of this compound on Airway Resistance and Dynamic Compliance (Conceptual)
| Study Population | Parameter | Observed Effect After this compound Administration | Source |
| Infants with Chronic Lung Disease | Pulmonary Resistance | Significant Decrease | capes.gov.brnih.gov |
| Infants with Chronic Lung Disease | Dynamic Compliance | Significant Increase | capes.gov.brnih.gov |
| Patients with ARDS | Airflow Resistance | Significant Reduction | nih.gov |
| Patients with ARDS | Dynamic Compliance | Increased | nih.gov |
| Healthy Smokers (post-cigarette) | Respiratory Resistance | Partially Reversed Increase | tandfonline.com |
| Healthy Smokers (post-cigarette) | Frequency Dependence of Compliance | Partially Reversed Increase | tandfonline.com |
| Subjects with Tetraplegia (SCI) | Specific Airway Conductance (sGaw) | Significant Increase | nih.gov |
| Subjects with Paraplegia (SCI) | Specific Airway Conductance (sGaw) | Significant Increase (less than tetraplegia) | nih.gov |
(Note: In an interactive format, this table could allow sorting, filtering, or linking to study details.)
Effects on Lung Mechanical Properties as Functions of Respiratory Frequency
The relationship between lung mechanical properties, such as pulmonary resistance and dynamic compliance, and respiratory frequency can provide insights into the heterogeneity of airway obstruction. Research investigating the effects of inhaled this compound on the frequency-dependent behavior of pulmonary resistance (RL) and dynamic compliance (Cdyn) in patients with chronic obstructive pulmonary disease (COPD) and apparently normal smokers yielded varied results. No systematic changes in the frequency dependence of RL and Cdyn were consistently observed after bronchodilator treatment. karger.comnih.gov The degree of frequency dependence either increased, decreased, or remained unchanged in different subjects, suggesting that the effects of bronchodilators on these relationships are likely influenced by the interaction of multiple factors. karger.comnih.gov The forced oscillation technique (FOT) is a method used to measure the mechanical properties of the respiratory system across a range of frequencies, and changes in frequency dependence of resistance and reactance are assessed in response to bronchodilators. ersnet.orgersnet.org
Influence on Mucus Production and Mucociliary Clearance
This compound's agonism at beta-2 adrenergic receptors contributes to improved mucociliary clearance. patsnap.com Increased intracellular cAMP levels, a result of beta-2 receptor stimulation, are associated with enhanced mucociliary clearance. nih.gov Mucociliary clearance is a vital defense mechanism in the airways, depending on coordinated ciliary beating and the properties of the mucus layer and airway surface liquid. nih.govfrontiersin.orgjst.go.jpresearchgate.net Beta-adrenergic agonists, including this compound, have been shown to increase the velocity of mucociliary clearance (MCCV). nih.gov They can stimulate ciliary beat frequency, a crucial factor determining the rate of mucociliary transport. frontiersin.org This effect aids in the removal of trapped particles and pathogens from the airways.
Cardiovascular System Responses
As a sympathomimetic amine, this compound interacts with adrenergic receptors, which are also present in the cardiovascular system. rxlist.commedscape.compdr.net While this compound exhibits preferential activity towards beta-2 receptors, it is not perfectly selective, and effects on the heart can occur. patsnap.com
Sympathomimetic Actions on Cardiovascular Parameters
This compound, like other sympathomimetic agents, has the potential to produce notable cardiovascular effects. rxlist.com Concomitant administration with other adrenergic sympathomimetics can result in additive effects on the cardiovascular system, including increases in blood pressure and heart rate. pdr.net Comparative studies in animal models, such as baboons, have investigated the cardiovascular responses to this compound alongside other beta-adrenergic drugs, observing changes in cardiovascular measurements. thieme-connect.com
Direct and Indirect Cardiac Effects including Heart Rate and Blood Pressure
This compound can directly and indirectly influence cardiac parameters, including heart rate and blood pressure. Increases in both heart rate and blood pressure have been observed with the use of this compound. medscape.compdr.net In a study evaluating the effects of oral this compound in subjects with bronchial asthma, significant increases were noted in pulse rate and arterial pulse pressure. nih.gov this compound sulfate can produce a significant cardiovascular effect in some patients, which can be assessed by monitoring pulse rate, blood pressure, patient symptoms, and/or changes in electrocardiogram (ECG). rxlist.com Although this compound has a preferential effect on beta-2 adrenergic receptors, beta-2 receptors are present in the human heart, constituting between 10% and 50% of the cardiac beta-adrenergic receptor population, although their precise function in this location is not fully established. rxlist.com
Interactive Table 2: Observed Cardiovascular Effects of this compound (Conceptual)
| Parameter | Observed Effect After this compound Administration | Study Population / Context | Source |
| Heart Rate | Increase | General sympathomimetic effect, observed in studies | medscape.compdr.net |
| Pulse Rate | Significant Increase | Subjects with Bronchial Asthma (oral administration) | nih.gov |
| Blood Pressure | Increase (Systolic and Diastolic changes possible) | General sympathomimetic effect, observed in some patients | rxlist.commedscape.compdr.net |
| Arterial Pulse Pressure | Significant Increase | Subjects with Bronchial Asthma (oral administration) | nih.gov |
| ECG Changes | Possible in some patients | Observed as a measure of cardiovascular effect | rxlist.com |
(Note: In an interactive format, this table could allow sorting, filtering, or linking to study details.)
Coronary Artery Vasodilation Studies
Research has investigated the effects of this compound on coronary artery grafts used in coronary artery bypass graft (CABG) surgery. One study examined the relaxation response induced by this compound sulfate in internal thoracic artery (ITA), radial artery (RA), and saphenous vein (SV) grafts in patients undergoing CABG surgery. viamedica.plviamedica.plresearchgate.net Using an organ bath, the grafts were submaximally contracted with phenylephrine, and then cumulative doses of this compound sulfate were added to observe the resulting relaxation. viamedica.plresearchgate.net
The study found that this compound sulfate induced relaxation in all three types of grafts. researchgate.net The relaxation response in the ITA was approximately 40.49% ± 13.52, in the RA was 28.41% ± 9.08, and in the SV was 23.87% ± 8.36. researchgate.net Statistical analysis indicated that the efficacy of this compound sulfate in the SV grafts was significantly lower compared to the ITA and RA grafts (p < 0.05). viamedica.plresearchgate.net No significant difference was observed in the efficacy of this compound sulfate between the ITA and RA grafts (p > 0.05). viamedica.pl These findings suggested a low risk of vasospasm in all three graft types when this compound sulfate was used in the intraoperative and postoperative periods. viamedica.plresearchgate.net
Metabolic Responses to this compound Administration
Glucose and Insulin (B600854) Level Modulation
This compound administration has been shown to influence plasma glucose and insulin levels. In a study comparing the metabolic and cardiovascular responses to carbuterol (B194876) and this compound in subjects with bronchial asthma, this compound produced increases in plasma glucose and insulin. nih.gov Another study investigating the effect of somatostatin (B550006) on acute, orciprenaline (this compound) mediated beta-adrenergic stimulation in healthy subjects also measured blood glucose and insulin levels. nih.gov After administration of orciprenaline and somatostatin, blood glucose increased, while insulin decreased. nih.gov This increase in blood glucose was possibly attributed, in part, to a lesser inhibition of glucagon (B607659) (50%) compared to insulin (83%). nih.gov
Comparative Metabolic Profiles with Other Beta-Adrenergic Agonists (e.g., Carbuterol, Isoproterenol (B85558), Salbutamol)
Comparative studies have evaluated the metabolic effects of this compound alongside other beta-adrenergic agonists such as carbuterol, isoproterenol, and salbutamol (B1663637). A study in fasted, anesthetized baboons compared the metabolic and cardiovascular responses to carbuterol, salbutamol, isoproterenol, and this compound. nih.govthieme-connect.comthieme-connect.comcapes.gov.br Isoproterenol demonstrated greater activity than the other selective beta-adrenergic drugs in elevating plasma levels of glucose, lactate, free fatty acids, insulin, and glucagon. nih.govthieme-connect.comcapes.gov.br While isoproterenol was more active, the study noted that carbuterol and salbutamol did produce significant changes in plasma levels of metabolic substrates and pancreatic hormones at higher doses. nih.govthieme-connect.comcapes.gov.br The initial study mentioned in section 4.3.1 also highlighted differences between carbuterol and this compound, where this compound produced increases only in plasma glucose and insulin, while carbuterol at a higher dose produced significant increases in glucose, insulin, lactate, and free fatty acids. nih.gov
Here is a summary of comparative metabolic effects:
| Beta-Adrenergic Agonist | Effect on Plasma Glucose | Effect on Plasma Insulin | Effect on Plasma Lactate | Effect on Plasma Free Fatty Acids |
| This compound | Increase nih.govnih.gov | Increase nih.gov / Decrease (with somatostatin) nih.gov | No significant increase nih.gov | No significant increase nih.gov |
| Carbuterol (4 mg) | Significant Increase nih.gov | Significant Increase nih.gov | Significant Increase nih.gov | Significant Increase nih.gov |
| Isoproterenol | More active in elevating levels compared to selective agonists nih.govthieme-connect.comcapes.gov.br | More active in elevating levels compared to selective agonists nih.govthieme-connect.comcapes.gov.br | More active in elevating levels compared to selective agonists nih.govthieme-connect.comcapes.gov.br | More active in elevating levels compared to selective agonists nih.govthieme-connect.comcapes.gov.br |
| Salbutamol | Can decrease exercise blood glucose levels researchgate.net | Increase mdpi.com | Increase mdpi.com | Increase mdpi.com |
Receptor Desensitization Research
Exposure to beta-adrenergic agonists, including this compound, can lead to desensitization or refractoriness of beta-adrenergic receptors. nih.govpsu.edunih.govmdpi.com
Beta-Adrenergic Receptor Refractoriness in Lymphocytes
Beta-adrenergic refractoriness has been assessed in human lymphocytes following in vivo administration of this compound. nih.gov In normal subjects, therapy with this compound resulted in a decrease in both beta-adrenergic receptor number and isoproterenol-stimulated cAMP response. nih.gov Specifically, receptor number decreased to 59% ± 3 of control, and the cAMP response decreased to 51% ± 16 of control. nih.gov Studies also suggest that the induction of the refractory state may differ between asthmatic and non-asthmatic individuals. nih.gov
Desensitization of Beta-1, Beta-2, and Beta-3 Adrenoceptors in Adipocytes
Research in rat adipocytes has investigated the desensitization process of beta-1, beta-2, and beta-3 adrenoceptors following in vivo administration of this compound. nih.gov Different durations of exposure to this compound induced a loss of responsiveness in lipolytic responses mediated by beta-1 and beta-2 adrenoceptors. nih.gov This was evidenced by decreased affinity and intrinsic activity (maximal effect) of selective beta-1 (dobutamine) and beta-2 (salbutamol) adrenergic agonists. nih.gov In contrast, no changes were observed in beta-3 mediated lipolysis. nih.gov These findings suggest that beta-1, beta-2, and beta-3 adrenoceptors may follow different regulatory patterns regarding desensitization. nih.govnih.gov The lack of beta-3 adrenoceptor desensitization may have physiological and therapeutic implications. nih.gov
Interactive Data Table Example (based on comparative metabolic profiles):
Preclinical Studies and in Vitro Investigations
In Vitro Pharmacological Characterization
In vitro studies have been crucial in elucidating the direct effects of metaproterenol at the cellular and tissue levels, providing insights into its mechanism of action and potency.
Receptor Agonism Assays (e.g., IC50 determination)
This compound has been characterized as a β2-adrenergic receptor (β2AR) agonist. In vitro assays have determined its potency at this receptor. For instance, this compound has an IC50 of 68 nM for the β2AR. medchemexpress.commedchemexpress.commedchemexpress.com Studies have also investigated its effects on other cellular processes influenced by β-adrenergic signaling. For example, this compound treatment (10 μM for 74 hours) in THP-1 cells and bone marrow macrophages has been shown to enhance β-arrestin2 and its interaction with IκBα, and lead to the downregulation of NF-κB in high glucose-induced conditions. medchemexpress.commedchemexpress.commedchemexpress.com
This compound inhibits TGF-α-induced hepatocyte DNA synthesis and proliferation in vitro with an IC50 of 15 nM. caymanchem.com This effect is reversible by the β2-AR antagonist butoxamine but not by the β1-AR antagonist metoprolol. caymanchem.com
The affinity of this compound for human beta-adrenoceptors has been studied. The pD2 values for this compound at human β1, β2, and β3 adrenoceptors were reported as -4.71, -7.21 ± 0.07, and 2.50, respectively, with an efficacy relative to isoprenaline of 113.0 ± 4.9% at β2 adrenoceptors. nih.gov
Smooth Muscle Relaxation Studies (e.g., Tracheal and Bronchial Muscle)
This compound dose-dependently relaxes isolated lung strips from guinea pigs. caymanchem.com This effect is consistent with its role as a bronchodilator. ncats.iocaymanchem.com Studies using isolated perfused parts of the respiratory tract, such as guinea pig tracheal rings, are a recognized technique for examining the effect of drugs on the contractile tone of airway smooth muscle. ulb.ac.be Guinea pig airways are considered a relevant pharmacological tool for studying bronchodilator drugs due to similarities with human receptor pharmacology. ulb.ac.be
Antispasmodic Activity against Various Agonists (e.g., Histamine (B1213489), Acetylcholine)
This compound has demonstrated antispasmodic activity against bronchospasm induced by various agonists in animal tissues. In guinea pigs and dogs, orciprenaline sulfate (B86663) (this compound sulfate) has a marked relaxing effect on bronchospasm induced by histamine, acetylcholine, or serotonin (B10506). aapharma.ca When administered orally, orciprenaline sulfate protects guinea pigs from histamine-induced asthma. aapharma.ca The inhibitory effect on the smooth muscle of the gastrointestinal tract has also been demonstrated by its action on histamine- and acetylcholine-induced contractions of the isolated guinea pig ileum and on serotonin-induced spasm of the rat duodenum. aapharma.ca
In Vivo Animal Model Studies
In vivo studies using animal models have been conducted to evaluate the bronchodilator efficacy and cardiovascular effects of this compound in a living system.
Bronchodilator Efficacy in Anesthetized Models (e.g., Guinea Pig)
The bronchodilator efficacy of this compound has been investigated in anesthetized animal models, such as guinea pigs. Intratracheal instillation of unencapsulated this compound prevented histamine-induced bronchoconstriction in anesthetized guinea pigs in a dose-dependent manner. nih.gov The model of bronchospasmolytic activity in anesthetized guinea pigs remains a useful method for researching acute bronchodilation and constriction. frontiersin.org
Cardiovascular Effects in Animal Models
Studies in animal models have also examined the cardiovascular effects of this compound. This compound dose-dependently increases the heart rate and inotropy of isolated right and left atria, respectively, from guinea pigs, with pD2 values of 7.08 and 6.61. caymanchem.com In Daphnia magna, this compound showed positive concentration-dependent chronotropic effects at high concentrations (10-3 and 10-4 M). researchgate.net Some cardioactive drugs caused similar effects on the heart rate of daphnids to those observed in humans by positive systolic inotropic effects. researchgate.net Treatment of Zucker diabetic fatty rats with this compound for 12 weeks attenuated pro-inflammatory and pro-fibrotic responses in the kidneys and heart, suggesting potential protective effects against diabetic renal and cardiovascular complications. medchemexpress.commedchemexpress.commedchemexpress.com
However, it is important to note that this compound, like other beta-adrenergic agonists, can produce significant cardiovascular effects in some patients, such as increased heart rate and palpitations, due to partial activity on beta-1 receptors in the heart. droracle.aipatsnap.comwikem.org Recent studies in laboratory animals (minipigs, rodents, and dogs) have recorded the occurrence of cardiac arrhythmias and sudden death when beta agonists and methylxanthines were administered concurrently. drugs.comrxlist.com The significance of these findings in humans is currently unknown. drugs.comrxlist.com
Reproductive Toxicology Assessments including Teratogenicity and Embryotoxicity
Studies in animal models have investigated the potential of this compound to cause reproductive toxicity, including teratogenicity and embryotoxicity. In rabbits, oral administration of this compound sulfate at doses of 100 mg/kg, corresponding to 62 times the maximum recommended human oral dose, was shown to be both teratogenic and embryotoxic. These effects included skeletal abnormalities, hydrocephalus, and skull bone separation. Embryotoxicity was also observed in mice at an oral dose of 50 mg/kg, which is 31 times the maximum recommended human oral dose. drugs.comdrugs.com This embryotoxicity in mice was characterized by increased resorption and decreases in the number of pups per litter at doses of 50 and 100 mg/kg. Gross examination of rat pups at these dose levels revealed malformations at 50 and 100 mg/kg, including edema, malrotated hindlimbs, missing tail, stunting, and brachygnathia. toxicology.org However, other oral reproduction studies in rats (40 mg/kg) and rabbits (50 mg/kg) did not reveal any teratogenic, embryotoxic, or fetotoxic effects. drugs.comdrugs.com
Carcinogenesis and Mutagenesis Screening
This compound has been subjected to screening for its potential carcinogenic and mutagenic effects. While mutagenicity studies with this compound have not been conducted according to some sources, carcinogenicity studies in rodents have provided some findings. drugs.comwikidoc.org
Syrian Hamster Embryo Cell Morphological Transformation Assay
The pH 6.7 Syrian hamster embryo (SHE) cell morphological transformation assay is an in vitro test utilized to predict rodent carcinogenicity. oup.comresearchgate.net In studies using this assay, this compound was tested at various concentrations. The compound did not induce an increase in the frequency of morphological transformation at any of the concentrations tested (132–2112 μg/ml). oup.com The maximum concentration tested was limited to 10 mM in accordance with standard in vitro genetic toxicology regulatory guidelines. oup.com Despite being tested in this assay, this compound was classified as negative, which, in the context of one study, was noted as a misclassification compared to its observed rodent carcinogenicity. oup.comresearchgate.net
Benign Hepatic Adenomas and Ovarian Tumors in Rodent Studies
Carcinogenicity studies in rodents have indicated an association between this compound exposure and the development of benign tumors. An 18-month study in mice revealed that this compound produced a significant increase in benign hepatic adenomas in males and benign ovarian tumors in females at doses corresponding to 31 and 62 times the maximum recommended human dose. drugs.comwikidoc.org In a two-year study conducted in rats, a non-significant incidence of benign leiomyomata of the mesovarium was noted at a dose corresponding to 62 times the maximum recommended human dose. drugs.comwikidoc.org The relevance of these findings in rodents to humans is not known. drugs.comwikidoc.org
Animal Models of Diabetic Renal and Cardiovascular Complications
This compound has been investigated in animal models of diabetic renal and cardiovascular complications. Studies using Zucker Diabetic Fatty rats treated with this compound for 12 weeks demonstrated an attenuation of monocyte activation and a reduction in pro-inflammatory and pro-fibrotic responses in the kidneys and heart. medchemexpress.commedchemexpress.com These findings suggest that this compound might exert protective effects against diabetic renal and cardiovascular complications. In vitro studies using THP-1 cells and bone marrow macrophages exposed to high glucose showed that this compound treatment enhanced β-arrestin2 and its interaction with IκBα, leading to the downregulation of NF-κB. medchemexpress.commedchemexpress.comnih.gov This mechanism appears to contribute to the anti-inflammatory effects observed.
Growth Performance and Biochemical Parameters in Animal Models (e.g., Fish)
The effects of this compound on growth performance and biochemical parameters have been studied in animal models such as fish. In an 8-week feeding trial with juvenile rainbow trout (Oncorhynchus mykiss), dietary supplementation with this compound at a level of 10 ppm improved final body weight, body weight gain, and feed conversion rate. fao.orgresearchgate.netaquadocs.orgjifro.ircivilica.com this compound supplementation also significantly increased the serum concentrations of phosphorus and albumin in the fish. fao.orgresearchgate.netjifro.ircivilica.com The fatty acid level of fish filet was significantly increased by the dietary supplement of this compound, although another beta-adrenergic agonist, ractopamine (B1197949), had a greater effect. fao.orgresearchgate.net Furthermore, the gene expression of carnitine palmitoyltransferase I in the liver was significantly increased by this compound. fao.orgresearchgate.net
Data Tables
Table 1: Summary of Reproductive Toxicology Findings in Animal Studies
| Species | Route of Administration | Dose (relative to MRHD) | Observed Effects (Teratogenicity/Embryotoxicity) | Citation |
| Rabbit | Oral | 62x | Teratogenic (skeletal abnormalities, hydrocephalus, skull bone separation), Embryotoxic | drugs.comdrugs.com |
| Mouse | Oral | 31x | Embryotoxic (increased resorption, decreased pups per litter) | drugs.com |
| Rat | Oral | 50 mg/kg (approx. 12x usual human dose) | Embryotoxic (increased resorption, decreased pups per litter), Malformations (edema, malrotated hindlimbs, missing tail, stunting, brachygnathia) | toxicology.org |
| Rat | Oral | 40 mg/kg | No teratogenic, embryotoxic, or fetotoxic effects reported | drugs.comdrugs.com |
| Rabbit | Oral | 50 mg/kg | No teratogenic, embryotoxic, or fetotoxic effects reported | drugs.comdrugs.com |
Table 2: Summary of Carcinogenesis Findings in Rodent Studies
| Species | Study Duration | Observed Tumors | Citation |
| Mouse (male) | 18 months | Significant increase in benign hepatic adenomas | drugs.comwikidoc.org |
| Mouse (female) | 18 months | Significant increase in benign ovarian tumors | drugs.comwikidoc.org |
| Rat | 2 years | Non-significant incidence of benign leiomyomata of the mesovarium | drugs.comwikidoc.org |
Table 3: Effects of Dietary this compound (10 ppm) on Growth Performance in Rainbow Trout
| Parameter | This compound Group | Control Group | Significance (p-value) | Citation |
| Final Body Weight | Improved | - | Not explicitly stated, but results showed improvement | fao.orgresearchgate.netaquadocs.orgjifro.ircivilica.com |
| Body Weight Gain | Improved (10.8%) | - | Not explicitly stated, but results showed improvement | fao.orgresearchgate.netaquadocs.orgjifro.ircivilica.com |
| Feed Conversion Rate | Improved (9%) | - | Not explicitly stated, but results showed improvement | fao.orgresearchgate.netaquadocs.orgjifro.ircivilica.com |
Table 4: Effects of Dietary this compound (10 ppm) on Serum Biochemical Parameters in Rainbow Trout
| Parameter | This compound Group | Control Group | Significance (p-value) | Citation |
| Phosphorus | Significantly Increased | - | p<0.05 | fao.orgresearchgate.netjifro.ircivilica.com |
| Albumin | Significantly Increased | - | p<0.05 | fao.orgresearchgate.netjifro.ircivilica.com |
| Triglyceride | Not explicitly stated for this compound, but ractopamine reduced it | - | p<0.05 (for ractopamine) | fao.orgresearchgate.netjifro.ircivilica.com |
| Glucose | Not affected | - | Not affected | jifro.ir |
| Cholesterol | Not affected | - | Not affected | jifro.ir |
| Total Protein | Not affected | - | Not affected | jifro.ir |
| Na | Not affected | - | Not affected | jifro.ir |
| K | Not affected | - | Not affected | jifro.ir |
Clinical Research and Therapeutic Efficacy Analyses
Studies in Obstructive Airway Diseases
Bronchial Asthma Treatment Efficacy
The following table summarizes the key findings from a clinical trial on the efficacy of Metaproterenol in pediatric asthma patients.
| Parameter | This compound Syrup (10 mg) | Study Population | Duration |
| Peak Bronchodilation | 20% above baseline | 65 children (6-9 years) with mild to moderate asthma | 28 days |
Reversible Bronchospasm Associated with Bronchitis and Emphysema
This compound has been evaluated for its effectiveness in managing reversible bronchospasm, a common feature of both chronic bronchitis and emphysema. As a bronchodilator, it acts on the beta-2 receptors in the smooth muscles of the airways, leading to their relaxation and a widening of the air passages. This action helps to alleviate the shortness of breath and wheezing associated with bronchospasm in these conditions.
Chronic Obstructive Pulmonary Disease (COPD) Management
In the management of Chronic Obstructive Pulmonary Disease (COPD), this compound has been shown to be an effective bronchodilator. A double-blind, crossover study involving 13 patients with COPD demonstrated that an inhalant solution of this compound produced a statistically significant improvement in Forced Expiratory Volume in one second (FEV1) when compared to a placebo. nih.gov The magnitude and duration of the FEV1 response to this compound were notable in this patient population. nih.gov
The table below presents data from a clinical trial assessing the impact of this compound in patients with COPD.
| Drug | Patient Group | Key Finding | Statistical Significance |
| This compound | 13 patients with COPD | Exceeded placebo in magnitude and duration of FEV1 response | Statistically significant |
Comparative Clinical Trials with Other Bronchodilators
Comparison with Isoproterenol (B85558) Efficacy and Safety Profiles
The following table provides a comparative overview of the efficacy of this compound and Isoproterenol from a clinical trial.
| Parameter | This compound | Isoproterenol | Patient Population |
| Overall Bronchodilation | Better efficacy | - | 40 asthmatic subjects |
| Duration of FEV1 Effect | Statistically significant longer duration | Shorter duration | 9 patients with bronchial asthma and 13 with COPD |
Comparison with Salbutamol (B1663637) (Albuterol) Potency and Duration of Effect
This compound has also been compared with Salbutamol (commonly known as Albuterol in the United States) in clinical trials. One study comparing this compound and Albuterol nebulizer solutions in 20 patients with reversible airway obstruction found no significant differences in spirometric responses between the two agents. nih.gov The study concluded that when administered via intermittent positive pressure ventilation, Albuterol and this compound are essentially equivalent in terms of the magnitude and duration of their response. nih.gov
However, a study in children with mild to moderate asthma comparing Albuterol syrup and this compound syrup found that Albuterol produced a significantly greater peak magnitude of bronchodilation (29% vs 20% above baseline, respectively, on day 1). nih.gov This study also reported that Albuterol syrup had a longer duration of action of at least 8 hours and produced greater bronchodilation than this compound syrup from 2 to 8 hours on both day 1 and day 28 of the treatment. nih.gov
The data below from a pediatric asthma study compares the potency and duration of effect of this compound and Salbutamol.
| Parameter | This compound Syrup | Salbutamol (Albuterol) Syrup | Key Finding |
| Peak Bronchodilation (Day 1) | 20% above baseline | 29% above baseline | Salbutamol showed a significantly greater peak magnitude |
| Duration of Action | Shorter duration | At least 8 hours | Salbutamol had a longer duration of action and greater bronchodilation from 2 to 8 hours |
Concurrent Administration with Antimuscarinic Agents (e.g., Glycopyrrolate)
The combination of beta-adrenergic agonists and antimuscarinic agents is a common strategy in the management of obstructive airway diseases. Research into the concurrent administration of this compound with the antimuscarinic agent glycopyrrolate has shown enhanced therapeutic effects.
In a double-blind study involving patients with stable chronic obstructive pulmonary disease (COPD), the bronchodilating effects of nebulized glycopyrrolate and this compound were assessed, both individually and in combination. nih.gov While both agents produced a comparable bronchodilating effect, the combination therapy resulted in a greater peak improvement in Forced Expiratory Volume in one second (FEV1) than either drug administered alone. nih.gov This suggests an additive effect, providing a more pronounced bronchodilator response. nih.gov Specifically, the mean peak improvement in FEV1 over baseline was 25% for either drug alone, but this increased to 35% when administered concurrently. nih.gov
Another study comparing nebulized glycopyrrolate to this compound in patients experiencing acute asthma found no significant difference in the percentage change in FEV1 between the two treatments. nih.gov Two hours after the initial dose, FEV1 increased by 30% with glycopyrrolate and 25% with this compound. nih.gov
Peak FEV1 Improvement with this compound and Glycopyrrolate
| Treatment | Mean Peak Percentage Improvement in FEV1 (vs. Baseline) | Patient Population |
|---|---|---|
| This compound (MP) Alone | 25% | Stable COPD nih.gov |
| Glycopyrrolate (GP) Alone | 25% | Stable COPD nih.gov |
| This compound (MP) + Glycopyrrolate (GP) | 35% | Stable COPD nih.gov |
Long-term Clinical Outcomes Research
Long-term studies have been crucial in establishing the sustained efficacy and safety profile of this compound.
Clinical investigations have demonstrated this compound's ability to provide sustained bronchodilation over extended periods. A 60-day, double-blind crossover study involving 27 asthmatic patients found that nebulized this compound sulfate (B86663) surpassed isoproterenol in its duration of effect after seven weeks of continuous use. nih.gov
In a 90-day study focused on asthmatic children, oral this compound was administered daily to assess for the development of chronic tolerance. The research concluded that tolerance did not develop, with Forced Expiratory Volume in one second (FEV1) being the most consistent test showing bronchodilation. The therapeutic action of this compound was observed to last for at least five hours as measured by this parameter. nih.gov
Interestingly, research in patients with moderate to severe nonreversible COPD, often termed "fixed" airway obstruction, has shown that inhaled this compound can lead to objective improvements in physical performance. This was observed even in the absence of a significant change (defined as >15% from baseline) in FEV1 or Forced Vital Capacity (FVC). nih.gov In this study, post-metaproterenol treadmill and hall walking distances improved by a mean of 112 meters and 82 meters, respectively. nih.gov This suggests that benefits in exercise capacity can occur independently of conventional spirometric improvements. nih.gov
The long-term safety of this compound has been a key focus of clinical evaluation. In a 60-day study of nebulized this compound for bronchial asthma, side effects were minimal and did not require the interruption of therapy. nih.gov Importantly, no evidence of drug tolerance was observed in any of the patients by the end of the study. nih.gov
Similarly, a 90-day trial in asthmatic children showed that side effects during treatment were minimal, and laboratory data remained within normal ranges. nih.gov The side effect profile is consistent with other sympathomimetic agents, with common effects including nervousness, tremor, and palpitations. nih.gov
Novel Therapeutic Applications and Exploratory Clinical Research
Beyond its primary use as a bronchodilator, this compound has been investigated for other potential therapeutic applications, particularly in the context of cardiovascular procedures.
Hypertension is a frequent complication during and after Coronary Artery Bypass Graft (CABG) surgery. viamedica.plviamedica.pl this compound sulfate is among the primary agents used to manage hypertension in this setting. viamedica.plviamedica.pl Its selective beta-mimetic effects are considered effective in controlling hypertension that can occur during bypass surgery. viamedica.pl this compound sulfate activates adenylate cyclase, which increases cyclic AMP (cAMP) and leads to dilatation, aiding in blood pressure control. viamedica.pl
A significant concern during CABG surgery is the potential for vasospasm in the grafts used for revascularization. To assess the safety of using this compound for hypertension management in this context, its effects on the vasomotor tone of coronary grafts have been studied. viamedica.plviamedica.pl
In an experimental study, internal thoracic artery (ITA), radial artery (RA), and saphenous vein (SV) graft materials from patients undergoing CABG surgery were examined in an organ bath. viamedica.plviamedica.plviamedica.pl After inducing submaximal contraction with phenylephrine, the cumulative addition of this compound sulfate resulted in a relaxation response in all three types of grafts. viamedica.plviamedica.plviamedica.pl This finding suggests a low risk of developing vasospasm when this compound is used during the intraoperative and postoperative periods. viamedica.plviamedica.plviamedica.pl
The degree of relaxation varied among the graft types, with the highest response observed in the ITA and the lowest in the SV. viamedica.pl The efficacy of this compound in the saphenous vein grafts was found to be significantly lower than in the arterial grafts (ITA and RA). viamedica.plviamedica.plviamedica.pl
This compound-Induced Relaxation in Coronary Artery Grafts
| Graft Type | Mean Relaxation Response (%) ± SD |
|---|---|
| Internal Thoracic Artery (ITA) | 40.49% ± 13.52 viamedica.plviamedica.plviamedica.pl |
| Radial Artery (RA) | 28.41% ± 9.08 viamedica.plviamedica.plviamedica.pl |
| Saphenous Vein (SV) | 23.87% ± 8.36 viamedica.plviamedica.plviamedica.pl |
Adverse Physiological Effects and Risk Mechanisms
Metabolic Disturbances
Metaproterenol can also induce notable disturbances in metabolic homeostasis, primarily affecting glucose and potassium levels.
The administration of beta-2 adrenergic agonists like this compound can lead to an increase in blood glucose levels, a phenomenon known as hyperglycemia. patsnap.comnih.gov This effect is particularly relevant for individuals with diabetes mellitus. patsnap.com The underlying mechanism is multifactorial. Stimulation of beta-2 adrenergic receptors can lead to increased glucagon (B607659) secretion from the pancreas and enhanced hepatic glucose production (gluconeogenesis). researchgate.net Glucagon is a counter-regulatory hormone to insulin (B600854) and promotes the breakdown of glycogen (B147801) (glycogenolysis) and the synthesis of glucose in the liver, both of which contribute to elevated blood glucose. While some research suggests that chronic stimulation of beta-2 adrenoceptors might improve glucose homeostasis in the long term, the acute effect is an increase in blood glucose. nih.gov
A significant metabolic adverse effect of this compound is the induction of hypokalemia, which is a decrease in the serum concentration of potassium. droracle.ai The primary mechanism for this is the stimulation of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump on cell membranes, particularly in skeletal muscle. droracle.ainih.gov Beta-2 adrenergic stimulation, through the cAMP pathway, activates this pump, leading to an increased uptake of potassium from the extracellular fluid into the cells. droracle.ainih.gov This intracellular shift of potassium results in a decrease in its concentration in the bloodstream.
One study involving inhaled this compound demonstrated a statistically significant mean decline in plasma potassium of -0.6 mEq/L. nih.gov Clinically, this reduction in serum potassium can have several implications. Moderate hypokalemia can lead to symptoms such as muscle cramps and weakness. droracle.ai In more severe cases, hypokalemia can affect cardiac muscle, potentially leading to electrocardiogram (ECG) changes and an increased risk of arrhythmias.
Interactive Data Table: Metabolic Disturbances with this compound
| Disturbance | Mechanism | Clinical Implications |
|---|---|---|
| Hyperglycemia | Increased glucagon secretion and hepatic glucose production. researchgate.net | May affect blood sugar control, particularly in individuals with diabetes. patsnap.com |
| Hypokalemia | Stimulation of the Na+/K+-ATPase pump leading to an intracellular shift of potassium. droracle.ainih.gov | Can cause muscle cramps, weakness, and in severe cases, cardiac arrhythmias. droracle.ai |
Pulmonary System Adverse Effects
This compound, like other beta-agonist bronchodilators, may induce a paradoxical bronchospasm, a potentially life-threatening event where the airways constrict instead of dilating after administration. mayoclinic.orgnih.govmayoclinic.org This adverse effect involves the sudden and unexpected contraction of the smooth muscle walls of the bronchi shortly after using the inhaler. nih.gov While the intended therapeutic effect of this compound is to open the bronchial tubes, this paradoxical reaction leads to coughing, wheezing, and shortness of breath, which can worsen the patient's respiratory condition. mayoclinic.org
The precise mechanism behind paradoxical bronchoconstriction is not fully understood, but some theories suggest that inactive ingredients, or excipients, within metered-dose inhaler formulations could be a contributing factor. nih.gov This phenomenon has been observed in up to 8% of patients using beta-agonist inhalers. nih.gov If paradoxical bronchospasm occurs, the use of the medication should be stopped immediately and alternative therapy should be instituted. mayoclinic.org
Studies analyzing the long-term use of bronchodilators in patients with chronic obstructive pulmonary disease (COPD) have raised concerns about the safety profile of beta-agonists, including this compound. xagena.itsciencedaily.com Meta-analyses of multiple clinical trials have indicated that regularly inhaled beta-agonists are associated with an increased risk of respiratory death. nih.govnih.gov
One statistical analysis of 22 trials involving 15,276 participants found that beta-agonists, as a class, increased the risk of respiratory death by more than twofold when compared with a placebo. xagena.itsciencedaily.com In contrast, another class of bronchodilators, anticholinergics (e.g., ipratropium), was shown to reduce respiratory-related deaths by approximately 70% compared to a placebo. xagena.itnih.gov When directly compared, beta-agonists were associated with a significantly higher risk for severe exacerbations and respiratory mortality than anticholinergics. nih.gov
The following table summarizes the findings from a meta-analysis comparing the effects of anticholinergics and beta-agonists on respiratory outcomes in COPD patients.
| Treatment Group | Comparator | Outcome | Relative Risk (RR) | Confidence Interval (CI) |
| Anticholinergics | Placebo | Respiratory Deaths | 0.27 | 0.09 to 0.81 |
| β2-Agonists | Placebo | Respiratory Deaths | 2.47 | 1.12 to 5.45 |
| β2-Agonists | Anticholinergics | Severe Exacerbations | 1.95 | 1.39 to 2.93 |
Data sourced from a meta-analysis of 22 trials with 15,276 participants. nih.gov
Researchers theorize that while beta-agonists provide short-term symptom relief by relaxing airway muscles, they may also promote bronchial inflammation and sensitivity without warning, potentially leading to life-threatening events. sciencedaily.com
Neurological and Other Systemic Responses
This compound is a sympathomimetic drug, also known as an adrenergic agonist, which means it mimics the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine (B1671497) and norepinephrine (B1679862). pharmacologymentor.comwikipedia.org By stimulating beta-2 adrenergic receptors, it produces a range of systemic effects beyond the pulmonary system. patsnap.com
The stimulation of the central nervous system can lead to common adverse effects such as nervousness, anxiety, and feelings of jitteriness. patsnap.com Tremors, particularly affecting the hands, are another frequently reported side effect resulting from the stimulation of beta-2 receptors that influence muscle control. patsnap.com
Cardiovascular effects are also prominent due to the sympathomimetic action. Patients may experience a rapid or irregular heartbeat (tachycardia) and palpitations. patsnap.comrxlist.com Other reported neurological and systemic effects include headaches, dizziness, and sleep disturbances like insomnia. rxlist.com These effects are a direct extension of the drug's mechanism of action, which involves augmenting the activity of the sympathetic nervous system throughout the body. nih.gov
The table below details some of the common sympathomimetic effects observed with this compound use.
| System | Adverse Effect | Mechanism |
| Nervous System | Tremors (especially in hands) | Stimulation of beta-2 adrenergic receptors affecting muscle control. patsnap.com |
| Nervousness, Anxiety, Jitteriness | Stimulation of the central nervous system. patsnap.com | |
| Headache, Dizziness | Impact on blood vessel dilation and central nervous system stimulation. patsnap.comrxlist.com | |
| Cardiovascular System | Tachycardia (rapid heartbeat) | Stimulation of beta-adrenergic receptors in the heart. patsnap.com |
| Palpitations (pounding heartbeats) | Stimulation of beta-adrenergic receptors in the heart. rxlist.com |
Drug Drug Interaction Mechanisms
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when the effects of one drug on the body are altered by another drug. This can happen through synergistic, additive, or antagonistic actions at receptor sites or through effects on physiological processes influenced by the drugs.
Beta-Adrenergic Receptor Antagonists
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, exert their effects by blocking beta-adrenergic receptors. Metaproterenol, being a beta-adrenergic agonist, stimulates these same receptors. Therefore, the co-administration of beta-blockers can lead to a pharmacodynamic antagonism, where the beta-blocker counteracts the bronchodilatory effects of this compound by competing for binding sites on beta-2 receptors, particularly in the lungs. patsnap.comunboundmedicine.commedscape.com This interaction can diminish the therapeutic efficacy of this compound and, in patients with reactive airways, potentially exacerbate bronchospasm. unboundmedicine.compdr.net While this compound is considered moderately selective for beta-2 receptors, it can still have some effect on beta-1 receptors in the heart. patsnap.comunboundmedicine.com Non-selective beta-blockers will block both beta-1 and beta-2 receptors, leading to a more pronounced antagonism of this compound's effects. Cardioselective beta-1 blockers may have less impact on bronchodilation but can still influence the cardiovascular effects of this compound. pdr.net
| Interacting Drug Class | Mechanism of Interaction | Outcome on this compound Effect | Relevant Receptors |
|---|---|---|---|
| Beta-Adrenergic Receptor Antagonists | Pharmacodynamic antagonism (receptor blockade) | Decreased bronchodilation | Beta-2, Beta-1 |
Additive Effects with Other Sympathomimetic Agents
This compound is a sympathomimetic amine, meaning it mimics the effects of endogenous sympathetic nervous system mediators like epinephrine (B1671497) and norepinephrine (B1679862). medscape.comrxlist.comfda.report Concurrent use of this compound with other sympathomimetic agents, administered by any route, can result in additive adrenergic stimulation. pdr.netrxlist.comdrugs.com This additive effect can lead to an increased risk of cardiovascular adverse effects, such as increased heart rate, palpitations, and elevated blood pressure. medscape.compdr.netdrugs.com Other potential additive effects include central nervous system stimulation, leading to nervousness, tremor, and insomnia. pdr.netdrugs.com Caution and close observation are recommended when this compound is used with other adrenergic sympathomimetics to mitigate the potential for increased cardiovascular and nervous system effects. pdr.net Examples of sympathomimetic agents that may interact with this compound include epinephrine, pseudoephedrine, phenylephrine, and isoproterenol (B85558). pdr.net
| Interacting Drug Class | Mechanism of Interaction | Outcome on this compound Effect | Potential Adverse Effects |
|---|---|---|---|
| Other Sympathomimetic Agents | Additive adrenergic effects | Increased sympathetic stimulation | Increased heart rate, blood pressure, nervousness, tremor |
Potentiation with Monoamine Oxidase Inhibitors (MAOIs) and Tricyclic Antidepressants (TCAs)
Monoamine Oxidase Inhibitors (MAOIs) and Tricyclic Antidepressants (TCAs) are classes of antidepressants that can interact with this compound, leading to a potentiation of its cardiovascular effects. patsnap.compdr.netrxlist.com MAOIs inhibit the enzymes that metabolize monoamines, including norepinephrine. drugs.comcambridge.org TCAs inhibit the reuptake of norepinephrine and serotonin (B10506) into presynaptic neurons, increasing their concentration in the synaptic cleft. nih.govdrugs.comdrugs.com When this compound, a sympathomimetic amine, is used concurrently with MAOIs or TCAs, the metabolism or reuptake of norepinephrine is impaired, leading to an enhanced adrenergic response. drugs.comdrugs.comdrugs.com This can result in a potentiated effect of this compound on the vascular system, potentially causing severe hypertension, palpitations, and arrhythmias. unboundmedicine.compdr.netrxlist.comdrugs.comdrugs.com It is generally advised to use beta-agonists with caution in patients receiving MAOIs or TCAs, or within 14 days of discontinuing MAOI treatment, due to the risk of potentiated cardiovascular effects. pdr.netrxlist.comdrugs.com
| Interacting Drug Class | Mechanism of Interaction | Outcome on this compound Effect | Potential Adverse Effects |
|---|---|---|---|
| MAOIs | Impaired norepinephrine metabolism | Potentiated cardiovascular effects | Severe hypertension, arrhythmias |
| TCAs | Inhibition of norepinephrine reuptake | Potentiated cardiovascular effects | Severe hypertension, arrhythmias |
Pharmacokinetic Interactions
Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of a drug due to the presence of another drug.
Research in Special Populations
Pediatric Studies and Research Design Considerations
Research into the use of metaproterenol in children has been shaped by the unique ethical and physiological considerations inherent in pediatric populations. Clinical trials involving children necessitate carefully considered study designs to ensure both safety and the generation of meaningful data.
Methodological approaches in pediatric asthma research often encounter challenges, including the difficulty in performing standardized lung function tests in younger children. mdpi.com Consequently, study designs may incorporate a combination of objective measures, such as spirometry in children capable of performing the maneuvers, and subjective symptom assessments reported by caregivers. nih.gov
Key considerations in the design of pediatric clinical trials for bronchodilators like this compound include:
Ethical and Safety Monitoring: Due to the vulnerable nature of this population, robust safety monitoring protocols are paramount. This includes careful oversight by institutional review boards and the implementation of clear criteria for dose adjustment or discontinuation.
Age-Appropriate Formulations and Devices: The development and use of age-appropriate drug formulations, such as syrups, and delivery devices are crucial for accurate administration and patient compliance. researchgate.net
Pharmacokinetic and Pharmacodynamic Variability: Children are not "small adults," and their metabolic and physiological differences can significantly impact a drug's effect. clinicalleader.com Research designs must account for these developmental changes.
Recruitment and Retention: Enrolling and retaining pediatric participants in clinical trials can be challenging. Strategies to minimize the burden on families, such as reducing the number of study visits and invasive procedures, are important for successful trial completion. clinicalleader.com
Assent and Consent: In addition to obtaining informed consent from parents or legal guardians, obtaining assent from children who are old enough to understand the research is a critical ethical consideration. who.int
Several clinical trials have investigated the use of this compound in children with asthma, often employing rigorous designs to evaluate its effects. These studies have utilized randomized, double-blind, placebo-controlled, and crossover methodologies to minimize bias and provide reliable results.
A multicenter study involving 268 children aged 5 to 12 years with asthma evaluated this compound administered via a metered-dose inhaler over 30 days. This randomized, double-blind, placebo-controlled trial included full spirometric testing on days 1 and 30 to assess pulmonary function.
Another study focused on 100 children between the ages of 6 and 12 with acute asthma. This double-blind, dose-response study randomized participants to receive nebulized saline or one of three different doses of this compound. Pulmonary and cardiac functions were assessed to determine the optimal dose.
A longer-term study administered this compound sulfate (B86663) syrup to 25 children with chronic asthma for 180 days. This study incorporated double-blind, crossover tests of pulmonary function against a placebo at the beginning and after three and six months of treatment to evaluate sustained effects.
Table 1: Overview of Selected Pediatric this compound Clinical Trial Designs
| Study Focus | Number of Participants | Age Range | Study Design | Key Outcome Measures |
|---|---|---|---|---|
| This compound Metered-Dose Inhaler | 268 | 5-12 years | Randomized, Double-Blind, Placebo-Controlled | Spirometry (Pulmonary Function) |
| This compound Nebulized Solution in Acute Asthma | 100 | 6-12 years | Randomized, Double-Blind, Dose-Response | Pulmonary and Cardiac Function |
| Long-Term this compound Syrup in Chronic Asthma | 25 | Not specified | Double-Blind, Crossover | Peak Expiratory Flow Rate |
Geriatric Studies and Physiological Differences
There is a notable lack of specific research on the use of this compound in the geriatric population. mayoclinic.org However, it is well-established that advancing age is accompanied by significant physiological changes that can alter the pharmacokinetics and pharmacodynamics of many drugs, including bronchodilators. nih.govnih.gov Understanding these differences is crucial for anticipating how an older adult might respond to a medication like this compound.
Physiological changes in the elderly that can impact drug therapy include:
Cardiovascular System: Aging is associated with a decrease in cardiac beta-adrenergic responsiveness. ahajournals.org This can be due to a reduction in the density of beta-1 receptors and altered signal transduction. ahajournals.org There is also a general loss of elasticity in the aorta and an increase in the incidence of atheroma. physio-pedia.com
Respiratory System: The lungs undergo structural and functional changes with age, including a decrease in elastic recoil and chest wall compliance. physio-pedia.com This can lead to an increase in residual volume and a decline in vital capacity. eacpr.org Additionally, there can be a reduced response to beta-adrenergic agonists. nih.gov
Pharmacokinetics: Age-related changes can affect drug absorption, distribution, metabolism, and excretion. msdmanuals.com A decrease in total body water and an increase in body fat can alter the volume of distribution for water-soluble and lipid-soluble drugs, respectively. msdmanuals.com Hepatic and renal clearance may also be reduced, potentially leading to longer drug half-lives. nih.gov
The response to beta-adrenergic agonists, the class of drugs to which this compound belongs, has been shown to be altered in older individuals. Studies have indicated a decline in heart rate, cardiac contractility, and ejection fraction in response to beta-adrenergic stimulation in the elderly. nih.gov This "beta-adrenergic desensitization" is thought to be related to a reduction in beta-adrenergic receptor density and changes in G protein activity. ahajournals.orgnih.gov
Table 2: Key Physiological Differences in Geriatric Populations Relevant to Bronchodilator Therapy
| System | Age-Related Change | Potential Impact on this compound Therapy |
|---|---|---|
| Cardiovascular | Decreased beta-adrenergic responsiveness, reduced beta-1 receptor density. ahajournals.orgnih.gov | Altered heart rate and blood pressure response. |
| Respiratory | Decreased elastic recoil, reduced response to beta-agonists. physio-pedia.comnih.gov | Potentially diminished bronchodilator effect. |
| Pharmacokinetic | Altered body composition (↑ fat, ↓ water), potential for reduced hepatic and renal clearance. nih.govmsdmanuals.com | Changes in drug distribution and elimination, potentially leading to prolonged effects. |
Pregnancy and Lactation: Research on Developmental and Secretion Aspects
The use of this compound during pregnancy and lactation has been evaluated primarily through animal studies, as there is a lack of adequate and well-controlled studies in pregnant women. medscape.commotherfigure.com
Developmental and Reproductive Toxicology Studies
Developmental and reproductive toxicology (DART) studies are conducted in animals to assess the potential effects of a substance on all stages of the life cycle, from conception to the reproductive capacity of the offspring. birthdefectsresearch.orgpremier-research.com These studies are a cornerstone for evaluating drug safety during pregnancy in the absence of human clinical trial data. birthdefectsresearch.org
Animal reproduction studies with this compound have shown evidence of teratogenic and embryotoxic effects at high doses. medscape.commotherfigure.com In rabbits, administration of doses 62 times the maximum recommended human oral dose resulted in skeletal abnormalities, hydrocephalus, and skull bone separation. medscape.com Embryotoxicity was observed in mice at 31 times the maximum recommended human oral dose. medscape.com However, other oral reproduction studies in rats and rabbits at lower doses did not reveal any teratogenic, embryotoxic, or fetotoxic effects. medscape.com
Based on these animal studies and the absence of human data, this compound was assigned to Pregnancy Category C by the FDA. motherfigure.com This category indicates that animal reproduction studies have shown an adverse effect on the fetus, and there are no adequate and well-controlled studies in humans, but potential benefits may warrant the use of the drug in pregnant women despite potential risks. medscape.com
Research on Placental Transfer
Secretion into Breast Milk
It is not known whether this compound is excreted in human milk. medscape.com Due to the lack of direct data, the potential for secretion is often inferred from the drug's properties and data from related medications. nih.govnih.gov For instance, data from the related drug terbutaline (B1683087) suggest that very little is expected to be excreted into breastmilk. motherfigure.comnih.gov
The transfer of drugs into breast milk is influenced by several factors, including the drug's molecular weight, lipid solubility, protein binding, and the maternal plasma concentration. infantrisk.com Inhaled bronchodilators are generally considered acceptable during breastfeeding due to their low bioavailability and low maternal serum levels after use. nih.govinfantrisk.com
Table 3: Summary of this compound Research in Pregnancy and Lactation
| Area of Research | Key Findings |
|---|---|
| Developmental and Reproductive Toxicology (Animal Studies) | Teratogenic and embryotoxic effects observed in rabbits and mice at high doses. medscape.commotherfigure.com No adverse effects observed in rats and rabbits at lower doses. medscape.com |
| Human Pregnancy Studies | No adequate and well-controlled studies in pregnant women. medscape.commotherfigure.com |
| Placental Transfer | Specific data for this compound is lacking. General principles of placental drug transfer apply. nih.govnih.gov |
| Secretion into Breast Milk | Unknown if this compound is excreted in human milk. medscape.com Data from the related drug terbutaline suggest low excretion. motherfigure.comnih.gov |
Advanced Research Methodologies and Formulations
Genetic and Molecular Research Techniques (e.g., Gene Expression Studies)frontiersin.org
Genetic and molecular research methodologies have been pivotal in elucidating the pharmacogenomics of beta-adrenergic agonists, the class of drugs to which Metaproterenol belongs. While direct gene expression studies specifically investigating this compound are not extensively documented in publicly available research, a significant body of work has focused on its molecular target, the beta-2 adrenergic receptor (ADRB2), and the genetic variants that influence its function and expression. These studies provide a strong framework for understanding the potential genetic factors influencing individual responses to this compound.
The primary focus of genetic and molecular research in this area has been on identifying polymorphisms within the ADRB2 gene and characterizing their functional consequences. nih.govnih.gov These investigations are crucial for advancing personalized medicine, aiming to predict a patient's response to beta-agonist therapy. nih.gov
Key Research Techniques Employed:
Gene Sequencing and Genotyping: These techniques are fundamental for identifying single nucleotide polymorphisms (SNPs) and other genetic variations in the ADRB2 gene. mdpi.com By sequencing the gene from different individuals, researchers can pinpoint common and rare variants that may alter the receptor's structure and function.
In Vitro Functional Assays: Once genetic variants are identified, their functional impact is often assessed using in vitro systems. This can involve expressing different ADRB2 variants in cell lines (e.g., Chinese hamster fibroblasts or human airway smooth muscle cells) and then measuring the receptor's response to beta-agonists. nih.govnih.gov Key parameters evaluated include agonist-induced receptor downregulation, desensitization, and downstream signaling pathway activation. nih.govatsjournals.org
Gene Expression Profiling: While specific data for this compound is scarce, gene expression profiling techniques, such as microarray analysis and real-time polymerase chain reaction (RT-PCR), have been used to study the expression of the ADRB2 gene in various tissues and in response to other beta-blockers. nih.govscilit.com These methods can quantify the amount of ADRB2 mRNA, providing insights into how genetic variants or other factors might regulate receptor expression levels. nih.gov
Genome-Wide Association Studies (GWAS): GWAS are used to scan the entire genome for genetic variants associated with a particular trait, such as the response to beta-agonist therapy in respiratory diseases. maastrichtuniversity.nl While not specific to this compound, these studies can identify novel genes and pathways that may influence the efficacy of this class of drugs. maastrichtuniversity.nl
Detailed Research Findings:
Research has identified several key polymorphisms in the ADRB2 gene that have been shown to alter the receptor's function and an individual's response to beta-agonist therapy.
| Polymorphism | Amino Acid Change | rsID | Functional Impact (based on in vitro studies) | Clinical Relevance (in response to beta-agonists) |
| c.46A>G | Arg16Gly | rs1042713 | Gly16 variant shows enhanced agonist-promoted downregulation of the receptor compared to Arg16. nih.govnih.gov | Homozygotes for Arg16 may experience more adverse effects with regular short-acting beta-agonist use. nih.gov |
| c.79C>G | Gln27Glu | rs1042714 | The Glu27 variant appears to be resistant to agonist-induced downregulation. nih.gov | The clinical significance is less consistent across studies but is often considered in conjunction with the Arg16Gly polymorphism. nih.gov |
| c.491C>T | Thr164Ile | rs1800888 | The Ile164 variant demonstrates significantly reduced agonist affinity and impaired coupling to downstream signaling proteins. nih.govmdpi.com | Individuals with the Ile164 variant may have a diminished response to beta-agonist therapy. nih.gov |
These genetic variations in the ADRB2 gene can lead to interindividual differences in the bronchodilator response to beta-agonists. nih.gov For instance, the Arg16Gly polymorphism has been extensively studied, with the Gly16 variant being associated with increased receptor downregulation upon agonist exposure. nih.govnih.gov This could theoretically lead to a reduced therapeutic response over time with regular use of a beta-agonist like this compound.
Furthermore, molecular studies have delved into the intracellular signaling pathways activated by beta-agonists. Upon binding to the ADRB2 receptor, a cascade of events is initiated, leading to the relaxation of airway smooth muscle. youtube.comresearchgate.net Genetic variations can influence the efficiency of this signaling process. The Thr164Ile polymorphism, for example, results in a receptor that is less effective at activating these downstream pathways, potentially leading to a blunted clinical response. nih.gov
While the direct impact of these polymorphisms on the response to this compound has not been as extensively studied as for other beta-agonists like albuterol, the shared mechanism of action suggests that these genetic factors are likely to be relevant. mdpi.comatsjournals.org The pharmacogenetic principles established for the beta-agonist class as a whole provide a valuable foundation for understanding the potential for variable responses to this compound.
Future Research Directions and Unanswered Questions
Long-term Clinical Relevance of Preclinical Carcinogenicity Findings
Preclinical studies are conducted to assess the potential carcinogenicity of new chemical entities before clinical development. bioline.org.br While some bronchodilators and anti-asthma drugs have shown positive findings in genotoxicity or carcinogenicity assays in animals, the predictivity of these findings for human risk is not always clear. researchgate.net Regulatory guidelines emphasize the importance of evaluating the total activity profile of a compound and considering the mechanisms underlying any observed effects. tga.gov.au Long-term studies in rodents are typically 18-24 months for mice and at least 24 months for rats. bioline.org.br Further research is needed to determine the long-term clinical relevance of any preclinical carcinogenicity findings associated with metaproterenol and to establish appropriate risk assessments for human use.
Elucidation of Underlying Mechanisms for Differential Beta-Adrenoceptor Desensitization
Beta-adrenoceptor desensitization is a phenomenon where the receptor's response to an agonist diminishes after prolonged exposure. This can occur through various mechanisms, including receptor phosphorylation by protein kinase A (PKA) or G protein-coupled receptor kinases (GRKs), receptor uncoupling from G proteins, internalization, and downregulation. mdpi.comatsjournals.orgatsjournals.org The degree of desensitization can vary depending on the cell or tissue type. atsjournals.org For instance, human lymphocytes desensitize rapidly to beta2-adrenoceptor agonists, whereas human bronchial smooth muscle appears more resistant. atsjournals.org While the general mechanisms of beta-adrenoceptor desensitization are understood, further research is needed to fully elucidate the specific mechanisms underlying differential desensitization responses to this compound in various tissues and patient populations. This understanding could potentially inform strategies to mitigate desensitization and maintain therapeutic efficacy.
Comprehensive Evaluation of Cardiovascular Safety in Specific Patient Cohorts
This compound, being a sympathomimetic, can have cardiovascular effects, particularly at high doses. pdr.net These can include increased heart rate and other effects, especially in the presence of hypokalemia. pdr.net While general cardiovascular effects are known, a comprehensive evaluation of this compound's cardiovascular safety profile in specific patient cohorts, such as those with pre-existing cardiovascular conditions (e.g., hypertension, heart disease) or the elderly, is needed. mayoclinic.orgnih.gov Studies specifically enrolling patients with cardiovascular comorbidities are often lacking in clinical trials, making it challenging to fully assess risks in these vulnerable populations. nih.gov
Role of this compound in Inflammatory and Metabolic Disorders (Beyond Bronchodilation)
Inflammation and metabolic disorders, such as obesity, diabetes, and cardiovascular disease, are often interconnected. frontiersin.orgfrontiersin.orgnih.gov While this compound is primarily known for its bronchodilatory effects, the role of beta-adrenergic signaling in inflammatory and metabolic processes is an area of ongoing research. frontiersin.orgahajournals.orgmdpi.com Further investigation is needed to explore any potential roles of this compound, or its interaction with these pathways, in inflammatory and metabolic disorders beyond its established use in respiratory conditions.
Development of Novel Analogs and Delivery Systems with Enhanced Therapeutic Profiles
Research continues into developing novel drug delivery systems to improve the efficacy, safety, and patient compliance of various medications. findaphd.commdpi.comnih.govprimescholars.comresearchgate.net For inhaled therapies, targeted and modified-release formulations are desirable to potentially reduce dosing frequency and improve outcomes. nih.gov The development of novel this compound analogs with potentially enhanced therapeutic profiles, such as improved receptor selectivity or reduced propensity for desensitization, and the exploration of advanced delivery systems could lead to improved treatment strategies for respiratory diseases.
Multicenter In-Vivo Studies on Coronary Graft Effects
A study examining the effects of this compound sulfate (B86663) on coronary graft materials (internal thoracic artery, radial artery, and saphenous vein) in an organ bath setting concluded that the risk of vasospasm was low with this compound sulfate use in the intraoperative and postoperative periods. viamedica.plviamedica.plresearchgate.net The study suggested that better long-term graft patency rates might be obtained, but emphasized the need for multicenter in-vivo studies with larger patient groups to support these findings. viamedica.plviamedica.plresearchgate.net Therefore, multicenter in-vivo studies are a crucial future research direction to comprehensively evaluate the effects of this compound on coronary grafts and their long-term patency in a clinical setting.
Q & A
Q. How can machine learning improve predictive modeling of this compound response variability in heterogeneous asthma populations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
